An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid): A Trifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N-(Azido-peg4)-n-bis(peg4-acid): A Trifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Azido-peg4)-n-bis(peg4-acid), a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a central tertiary amine branched into three arms—one terminating in an azide (B81097) group and two in carboxylic acids—offers a versatile platform for the synthesis of complex molecular constructs.
This document details the physicochemical properties of N-(Azido-peg4)-n-bis(peg4-acid), its primary applications, and detailed experimental protocols for its use. Furthermore, key chemical reactions and its role in the PROTAC pathway are visualized to facilitate a deeper understanding of its practical applications.
Physicochemical and Technical Data
N-(Azido-peg4)-n-bis(peg4-acid) is a branched PEG linker designed with three distinct functional points. The azide group allows for "click chemistry" reactions, while the two terminal carboxylic acids can be conjugated to amine-containing molecules. The PEG spacers enhance solubility and reduce steric hindrance.[1]
| Property | Value | Source |
| Chemical Formula | C₃₃H₆₂N₄O₁₇ | [2][3] |
| Molecular Weight | 786.9 g/mol | [2][3] |
| CAS Number | 2771424-45-2 | [2][3] |
| Purity | Typically ≥98% | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |
| Storage | Recommended storage at -20°C | [2] |
Core Applications
The trifunctional nature of this linker makes it a valuable tool for creating complex, multi-component systems.
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PROTAC Development : This is a primary application where the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][5] The dual carboxylic acid arms could potentially be used to attach to two points on a ligand or to attach two different molecules, while the azide provides an orthogonal handle for another conjugation.
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Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies. The carboxylic acids can react with lysine (B10760008) residues on the antibody, and the azide can be used to attach a payload via click chemistry.
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Bioconjugation : It serves as a scaffold to link various biomolecules together, such as peptides, proteins, and oligonucleotides.[1]
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Probe Development : Useful for constructing tri-functional probes for diagnostic and imaging purposes.[1]
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Material Science : Can be used to functionalize polymers and nanoparticles.[1]
Chemical Reactivity and Signaling Pathways
N-(Azido-peg4)-n-bis(peg4-acid) possesses two types of reactive functional groups, allowing for sequential or orthogonal conjugation strategies.
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Carboxylic Acids : The two terminal carboxylic acids react with primary amines in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form stable amide bonds.[2]
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Azide : The azide group participates in "click chemistry" reactions. It can undergo a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[4][5] It can also react with strained alkynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry reaction.[4][5]
PROTAC Mechanism of Action
A key application of this linker is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions involving N-(Azido-peg4)-n-bis(peg4-acid). Optimization will be required for specific substrates.
Protocol 1: Amide Bond Formation via EDC/Sulfo-NHS Coupling
This two-step protocol is designed to conjugate one or both of the carboxylic acid arms of the linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
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N-(Azido-peg4)-n-bis(peg4-acid)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
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Coupling Buffer: PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous DMSO/DMF immediately before use.
-
Activation of Carboxylic Acids :
-
Dissolve N-(Azido-peg4)-n-bis(peg4-acid) in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester intermediate.
-
-
Conjugation to Amine :
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the amine-containing molecule should be optimized, but a starting point of 10:1 can be used.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching : Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.
-
Purification : Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of the linker to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1 or the starting linker)
-
Alkyne-containing molecule
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Anhydrous DMSO or DMF
Procedure:
-
Stock Solution Preparation :
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in the Reaction Buffer (with co-solvent like DMSO if needed).
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in DMSO or water.
-
-
Reaction Setup :
-
In a reaction tube, add the azide-functionalized molecule (1 equivalent).
-
Add the alkyne-containing molecule (1.1-1.5 equivalents).
-
Add the copper ligand (1-2 equivalents).
-
Add CuSO₄ (0.1-0.5 equivalents).
-
Initiate the reaction by adding sodium ascorbate (5-10 equivalents).
-
-
Incubation : Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by LC-MS or TLC.
-
Purification : Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a potential workflow for synthesizing a PROTAC using N-(Azido-peg4)-n-bis(peg4-acid).
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. N-(Azido-PEG4)-N-bis(PEG4-acid) | CAS:2093152-80-6 | AxisPharm [axispharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
